molecular formula C17H10O B163240 Benzo[a]phenalen-3-one CAS No. 16306-19-7

Benzo[a]phenalen-3-one

Cat. No. B163240
CAS RN: 16306-19-7
M. Wt: 230.26 g/mol
InChI Key: JYWUFTMLMUQQAI-UHFFFAOYSA-N
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Description

Benzo[a]phenalen-3-one is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a heterocyclic compound with a fused benzene and naphthalene ring system. It has a molecular formula of C15H10O and a molecular weight of 206.24 g/mol. Benzo[a]phenalen-3-one has gained significant attention in scientific research due to its unique structural features and potential applications in various fields.

Mechanism Of Action

The mechanism of action of benzo[a]phenalen-3-one is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Benzo[a]phenalen-3-one has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been found to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzo[a]phenalen-3-one in lab experiments is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using benzo[a]phenalen-3-one is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on benzo[a]phenalen-3-one. One area of research is the development of more efficient and selective synthesis methods. Another area of research is the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its anticancer activity.

Synthesis Methods

The synthesis of benzo[a]phenalen-3-one can be achieved through various methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Benzo[a]phenalen-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess antimicrobial, antiviral, and anti-inflammatory properties.

properties

CAS RN

16306-19-7

Product Name

Benzo[a]phenalen-3-one

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[a]phenalen-3-one

InChI

InChI=1S/C17H10O/c18-16-9-8-14-13-6-2-1-4-11(13)10-12-5-3-7-15(16)17(12)14/h1-10H

InChI Key

JYWUFTMLMUQQAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC=C4C(=O)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC=C4C(=O)C=C3

synonyms

3H-Benz[de]anthracen-3-one

Origin of Product

United States

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